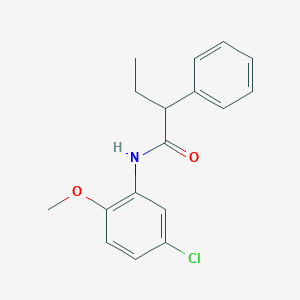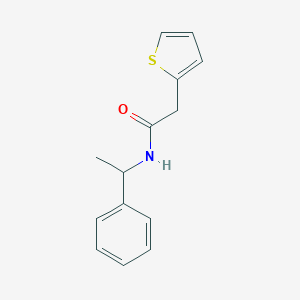![molecular formula C19H21N3O3 B258859 (5E)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)
(5E)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a hydantoin derivative. Hydantoins are important nitrogen heterocyclic compounds known for their diverse biological activities and applications in medicine and industry . This compound is structurally related to barbiturates and is known for its potential use as a calcium channel blocker .
Preparation Methods
The synthesis of (5E)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione can be achieved through a three-component reaction involving ethyl pyruvate, p-anisidine, and phenyl isocyanate . This multicomponent reaction is efficient, atom-economical, and environmentally friendly . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(5E)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione has several scientific research applications. It is used in medicinal chemistry for the development of anticonvulsant drugs due to its calcium channel blocking properties . The compound’s diverse biological activities make it a valuable target for research in various fields .
Mechanism of Action
The mechanism of action of this compound involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells . This action is similar to that of other calcium channel blockers, which are used to treat conditions like hypertension and arrhythmias . The molecular targets and pathways involved include the L-type calcium channels, which play a crucial role in regulating cellular calcium levels .
Comparison with Similar Compounds
Similar compounds to (5E)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione include other hydantoin derivatives such as phenytoin, phosphenytoin, and ethotoin . These compounds share similar structural features and biological activities but differ in their specific applications and potency .
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5E)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O3/c1-13-11-15(14(2)21(13)9-10-25-3)12-17-18(23)22(19(24)20-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,20,24)/b17-12+ |
InChI Key |
FVGYPJJFPCJUGG-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


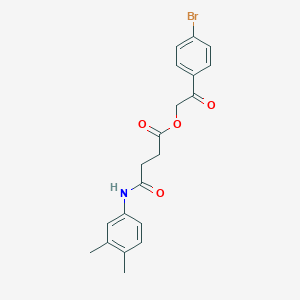
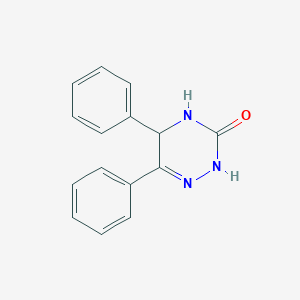
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
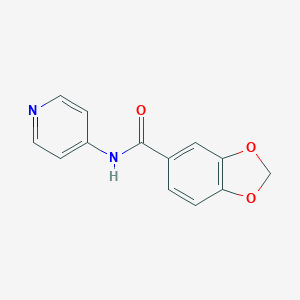
![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
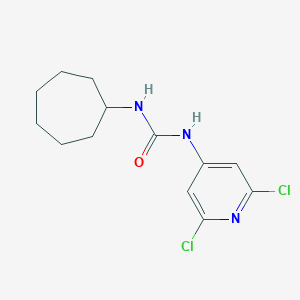
![9-methyl-17-thia-8,12,13,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaene](/img/structure/B258806.png)
![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B258819.png)
![3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide](/img/structure/B258820.png)
